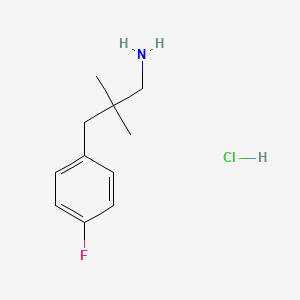
3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Descripción general
Descripción
3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H17ClFN and its molecular weight is 217.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride, also known by its chemical formula , is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 217.71 g/mol
- CAS Number : 1439897-98-9
- Physical State : White solid
- Chemical Structure : The presence of a fluorine atom on the phenyl ring is significant as it influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving monoamines. The fluorine substitution enhances binding affinity to specific receptors, potentially leading to increased efficacy in therapeutic applications.
1. Antidepressant Properties
Research has indicated that compounds similar to this compound may exhibit antidepressant effects. Studies suggest that such compounds can modulate serotonin and norepinephrine levels in the brain, which are critical in managing mood disorders.
2. Stimulant Effects
Similar to other phenylpropylamines, this compound may possess stimulant properties. It is hypothesized that it could enhance alertness and energy levels by increasing dopaminergic activity in the central nervous system.
3. Potential Neuroprotective Effects
Preliminary studies indicate that this compound might have neuroprotective effects against certain neurodegenerative conditions. Its ability to cross the blood-brain barrier and interact with neuronal pathways makes it a candidate for further investigation in neuroprotection.
Case Studies
A number of studies have been conducted to evaluate the biological activity of related compounds:
- Study on Antidepressant Activity : A study published in Journal of Medicinal Chemistry indicated that compounds with similar structures showed significant antidepressant-like effects in animal models, suggesting a potential for clinical applications .
- Neurotransmitter Interaction : Research highlighted in ACS Publications demonstrated that related compounds could significantly increase serotonin levels, further supporting their potential use as antidepressants .
Data Table: Summary of Biological Activities
Safety and Toxicology
While the biological activities are promising, safety data regarding this compound remains limited. The available safety data sheets indicate no significant hazards under normal handling conditions; however, comprehensive toxicological studies are necessary to evaluate long-term effects and potential side effects .
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-11(2,8-13)7-9-3-5-10(12)6-4-9;/h3-6H,7-8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTNBLCYZNZRJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439897-98-9 | |
| Record name | Benzenepropanamine, 4-fluoro-β,β-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439897-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















